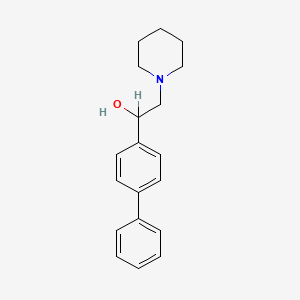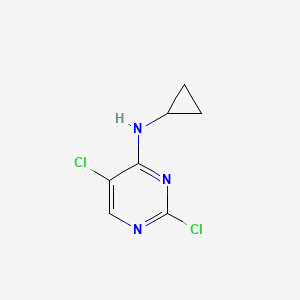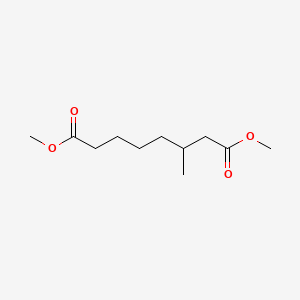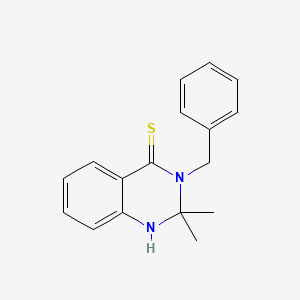![molecular formula C9H8N2O2 B13943476 2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 66781-34-8](/img/structure/B13943476.png)
2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxirane (epoxide) group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-hydroxypyridine-3-carbonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile depends on its specific application. In general, the oxirane ring can react with various biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Lacks the oxirane ring but shares the nitrile group.
3-Pyridinecarbonitrile: Similar structure but with the nitrile group in a different position.
2-Methoxypyridine: Contains a methoxy group instead of the oxirane ring.
Uniqueness
2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
CAS No. |
66781-34-8 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-2-1-3-11-9(7)13-6-8-5-12-8/h1-3,8H,5-6H2 |
InChI Key |
JFDKBDZCQBPRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





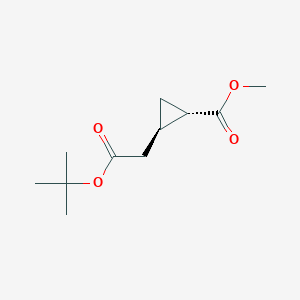
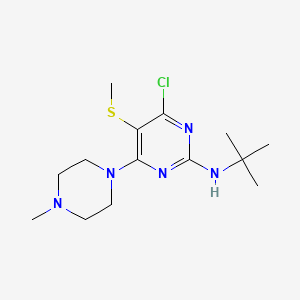
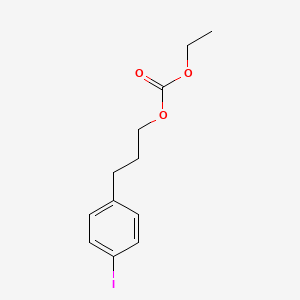

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)

